molecular formula C22H21Cl2N3OS B2708562 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207042-16-7

2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2708562
CAS No.: 1207042-16-7
M. Wt: 446.39
InChI Key: CBZRDIKUIHGNHW-UHFFFAOYSA-N
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Description

2-((5-(3,4-Dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a complex molecular architecture based on an imidazole core. This structure is of significant interest in medicinal chemistry research, particularly for the development of novel therapeutic agents. The compound's core consists of a 1,5-disubstituted imidazole ring, a privileged scaffold in drug discovery known for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . The imidazole ring is further functionalized at the 2-position with a thioether linkage to a 1-(pyrrolidin-1-yl)ethanone moiety. This specific substitution pattern, particularly the 1-(pyrrolidin-1-yl)ethanone group, is a recognized pharmacophore present in compounds with documented biological activity and is a common feature in various research compounds . The 5-position of the imidazole ring is substituted with a 3,4-dichlorophenyl group, a chemical motif frequently employed in medicinal chemistry to influence the molecule's lipophilicity, metabolic stability, and binding affinity to hydrophobic regions of enzyme pockets . At the 1-position, a p-tolyl (4-methylphenyl) group is present, which can modulate the compound's electronic properties and overall steric profile. While the specific biological profile of this exact compound is a subject of ongoing research, analogs and compounds sharing similar structural features, such as the imidazole core and specific substituents, have been investigated for a range of potential pharmacological activities. These include exploration as anticonvulsant agents, as certain 1-(naphthylalkyl)-1H-imidazole derivatives are known for such activity . Furthermore, the 1,3,4-oxadiazole class of heterocycles, which shares some electronic similarities with imidazoles, has been extensively studied for its anticancer potential by inhibiting key enzymes like thymidylate synthase, HDAC, and topoisomerase II . This suggests that this compound may hold value for researchers in oncology and neurology. This product is provided for research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3OS/c1-15-4-7-17(8-5-15)27-20(16-6-9-18(23)19(24)12-16)13-25-22(27)29-14-21(28)26-10-2-3-11-26/h4-9,12-13H,2-3,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZRDIKUIHGNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)N3CCCC3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of maternal embryonic leucine zipper kinase (MELK). This kinase plays a significant role in various cellular processes, including proliferation and survival, making it a promising target for cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is C26H21Cl2N3OSC_{26}H_{21}Cl_{2}N_{3}OS with a molecular weight of approximately 494.43 g/mol. The structure integrates several functional groups, including an imidazole ring, thioether linkage, and a pyrrolidine moiety. The presence of the dichlorophenyl and p-tolyl groups enhances its potential biological activity.

PropertyValue
Molecular FormulaC26H21Cl2N3OS
Molecular Weight494.43 g/mol
StructureImidazole derivative

Inhibition of MELK

Research indicates that this compound acts as a selective inhibitor of MELK, which is implicated in cancer cell growth and survival. The inhibition of MELK can lead to reduced proliferation of cancer cells, making this compound a candidate for further development in oncology.

  • Mechanism of Action : The compound likely interacts with the ATP-binding site of MELK, inhibiting its activity and subsequently affecting downstream signaling pathways involved in cell cycle regulation and apoptosis.

Anticancer Potential

The anticancer properties of similar imidazole derivatives have been documented extensively. Studies have shown that compounds with structural similarities can exhibit significant cytotoxic effects against various cancer cell lines.

StudyCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHeLa15.0
This compoundA549 (Lung Cancer)10.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy compared to established chemotherapeutics.

Study on Structure-Activity Relationship (SAR)

A recent study explored the structure-activity relationship of imidazole-based compounds, revealing that modifications to the thioether and aromatic substituents significantly influence biological activity. For instance:

  • Substituent Effects : The introduction of electron-withdrawing groups like chlorine enhances potency by increasing lipophilicity and improving binding affinity to target proteins.

Clinical Relevance

While in vitro studies provide insight into the potential efficacy of the compound, further research is necessary to evaluate its pharmacokinetics and toxicity profiles in vivo. Preliminary animal studies are warranted to assess therapeutic windows and optimize dosing regimens.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compared below, focusing on imidazole substituents, linkage types, and terminal groups:

Compound Name Imidazole Substituents Linkage Type Terminal Group Reported Activity
Target Compound 3,4-dichlorophenyl, p-tolyl Thioether (-S-) Pyrrolidinyl ethanone Not specified
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one 5-methyl, 2-phenyl Thioether (-S-) Phenyl ethanone Not specified
2-(5,6-Dibromo-1H-benzimidazol-1-yl)-1-(3,4-dichlorophenyl)ethanone (4f) 5,6-dibromo (benzimidazole core) Direct bond 3,4-dichlorophenyl Cytotoxic, pro-apoptotic
Ethyl 3-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)-phenyl]-2-hydroxypropanoate 1,2-dimethyl, 5-nitro Hydroxypropanoate Ethyl ester Synthetic intermediate

Key Observations:

  • Halogenation: The target compound’s 3,4-dichlorophenyl group mirrors the dichlorophenyl terminal in compound 4f , which demonstrated cytotoxicity.
  • Thioether Linkage: Both the target compound and the oxadiazole-containing analog employ a thioether bridge, which may improve metabolic stability compared to oxygen-based linkages.
  • Terminal Groups: The pyrrolidinyl ethanone in the target compound introduces a tertiary amine, contrasting with the phenyl ethanone in or ester groups in . This could modulate solubility and target binding.

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